(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine is an organic compound that features two methoxybenzyl groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-methoxybenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamines depending on the electrophile used.
Scientific Research Applications
Chemistry
(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
Its structural features make it a candidate for the design of molecules with specific biological activities .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the amine functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl alcohol
- 4-Methoxybenzyl chloride
- 2-Methoxybenzylamine
- 4-Methoxybenzaldehyde
- 4-Methoxybenzoic acid
Uniqueness
(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine is unique due to the presence of two methoxybenzyl groups attached to an amine. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-7-13(8-10-15)11-17-12-14-5-3-4-6-16(14)19-2/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQUOYLOUMAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.